N-[(5E)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide
Description
N-[(5E)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a structurally complex heterocyclic compound featuring a thiazolidinone core substituted with a 1-methyl-2-oxoindole moiety and an acetamide group. The thiazolidinone ring system, a five-membered ring containing sulfur and nitrogen, is functionalized with a thioxo group at position 2 and a ketone at position 2. The indole-derived substituent at position 5 introduces a planar, conjugated system that may influence electronic properties and biological interactions. This compound’s synthesis likely involves condensation reactions between substituted indole precursors and thiazolidinone intermediates, followed by acetamide coupling.
Properties
IUPAC Name |
N-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S2/c1-7(18)15-17-13(20)11(22-14(17)21)10-8-5-3-4-6-9(8)16(2)12(10)19/h3-6H,1-2H3,(H,15,18)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGKQUGVMCSRBP-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)C)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NN1C(=O)/C(=C\2/C3=CC=CC=C3N(C2=O)C)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5E)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with acetic anhydride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(5E)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary widely but often involve the use of strong acids or bases as catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thioether or amine derivative.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Preliminary studies suggest that the compound could have therapeutic potential, particularly as an anti-inflammatory or anticancer agent.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-[(5E)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. For example, the compound may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
*Values from likely represent biological activity scores (e.g., IC₅₀ in µM).
Biological Activity
N-[(5E)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, biological activities, and relevant case studies.
Compound Overview
The molecular formula for this compound is C14H11N3O3S2, with a molecular weight of approximately 333.4 g/mol. The compound features a thiazolidine ring and an indole moiety, which are critical for its biological activity.
Biological Activities
Preliminary studies indicate that this compound exhibits several notable biological activities:
Antimicrobial Activity : Research has shown that similar thiazolidinone derivatives possess significant antimicrobial properties. For instance, compounds with the thiazolidinone structure have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria, outperforming conventional antibiotics like ampicillin and streptomycin in some cases .
Anticancer Properties : Thiazolidinone derivatives have been investigated for their potential to inhibit cancer cell proliferation. The unique structural features of this compound may contribute to its ability to target specific cancer-related pathways .
Antioxidant Effects : The compound is also believed to exhibit antioxidant properties, which can protect cells from oxidative stress and may contribute to its therapeutic potential in various diseases.
The biological effects of N-[ (5E)-5-(1-methyl -2 -oxo -1 ,2 -dihydro -3H-indol -3 -ylidene) -4 -oxo -2 -thioxo -1 ,3 -thiazolidin -3 -yl]acetamide may involve interactions with specific molecular targets:
Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological processes, such as cyclin-dependent kinases (CDKs), which play a role in cell cycle regulation .
Signal Pathway Modulation : It may also modulate signaling pathways related to cell proliferation and apoptosis, contributing to its anticancer properties .
Case Studies and Research Findings
Several studies have highlighted the biological activities of compounds structurally related to N-[ (5E)-5-(1-methyl -2 -oxo -1 ,2 -dihydro -3H-indol -3 -ylidene) -4 -oxo -2 -thioxo -1 ,3 -thiazolidin -3 -yl]acetamide:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-[(5E)-5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide?
- Methodology : Multi-step synthesis typically involves condensation of thiazolidinone precursors with indole derivatives under reflux conditions. Solvents like ethanol or DMF are used with catalysts such as sodium acetate or potassium carbonate. Reaction progress is monitored via TLC, and intermediates are purified via recrystallization (e.g., acetic acid/water mixtures) .
- Key Parameters : Temperature (80–120°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.5 for ketone:amine) are critical for yield optimization (>70%).
Q. How can researchers characterize the structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : Confirm regiochemistry of the thioxothiazolidinone and indole moieties (e.g., δ 10–12 ppm for NH protons in DMSO-d₆) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 457.58) and fragmentation patterns .
- X-ray Crystallography : Use SHELX programs (SHELXL/SHELXS) to resolve crystal packing and hydrogen-bonding networks .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Assays :
- Antimicrobial : Broth microdilution (MIC values against S. aureus/C. albicans) .
- Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination for HeLa or MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or tubulin polymerization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance bioactivity?
- Approach : Systematically modify substituents (e.g., methyl on indole, thiophenyl on thiazolidinone) and compare activity profiles.
- Case Study : Replacing the 1-methyl group with a 5-chloro substituent (as in ) increased antifungal activity by 40% .
- Tools : QSAR modeling (e.g., CoMFA/CoMSIA) to predict electronic and steric effects .
Q. How to resolve contradictions in reported bioactivity data across similar compounds?
- Strategies :
- Standardize Assays : Use identical cell lines (e.g., ATCC-certified) and solvent controls (DMSO ≤1% v/v) .
- Meta-Analysis : Compare datasets from PubChem () and peer-reviewed studies to identify trends in substituent efficacy .
- Example : Discrepancies in IC₅₀ values for tubulin inhibition may arise from variations in assay temperature (25°C vs. 37°C) .
Q. What computational methods validate the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to EGFR (PDB: 1M17) or tubulin (PDB: 1SA0). Focus on H-bonding with thioxo groups and π-π stacking with indole .
- MD Simulations : GROMACS for 100 ns runs to assess stability of ligand-protein complexes .
Q. How to address solubility challenges in pharmacological studies?
- Solutions :
- Co-solvents : DMSO:water (1:9) or cyclodextrin inclusion complexes .
- Prodrug Design : Introduce phosphate esters at the acetamide group to enhance aqueous solubility .
Q. What strategies mitigate oxidative degradation during storage?
- Stability Protocols :
- Store at −20°C in amber vials under argon.
- Add antioxidants (0.1% BHT) to solid samples .
- Analytical Monitoring : HPLC-PDA to track degradation products (e.g., sulfoxide formation) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
